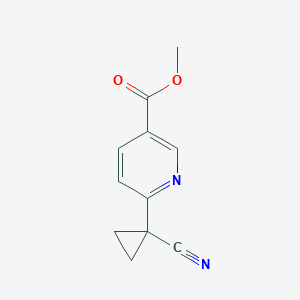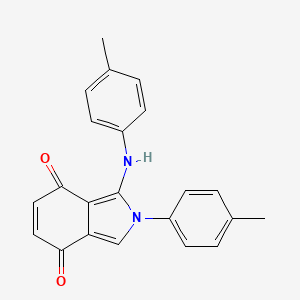
2-(p-tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione is an organic compound known for its unique chemical structure and properties. This compound features a core isoindole structure substituted with p-tolyl groups, making it an interesting subject for various chemical and pharmaceutical studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving a phthalic anhydride derivative and an appropriate amine.
Substitution with p-Tolyl Groups: The introduction of p-tolyl groups is achieved through electrophilic aromatic substitution reactions. This step often requires the use of catalysts such as Lewis acids to facilitate the substitution.
Final Cyclization and Oxidation: The final step involves cyclization and oxidation to form the isoindole-4,7-dione structure. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and scalable purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
2-(p-Tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using strong oxidizing agents.
Reduction: Reduction reactions can convert the dione structure to dihydro derivatives using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under controlled temperatures and solvent conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroisoindole derivatives.
Substitution: Various substituted isoindole derivatives depending on the reagents used.
科学的研究の応用
2-(p-Tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals due to its unique structural features.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(p-tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target.
類似化合物との比較
Similar Compounds
2-(p-Tolyl)-1-(p-tolylamino)-2H-isoindole-3,5-dione: Similar structure but different substitution pattern.
2-(p-Tolyl)-1-(p-tolylamino)-2H-isoindole-4,6-dione: Another isomer with different substitution positions.
Uniqueness
2-(p-Tolyl)-1-(p-tolylamino)-2H-isoindole-4,7-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
79482-91-0 |
|---|---|
分子式 |
C22H18N2O2 |
分子量 |
342.4 g/mol |
IUPAC名 |
1-(4-methylanilino)-2-(4-methylphenyl)isoindole-4,7-dione |
InChI |
InChI=1S/C22H18N2O2/c1-14-3-7-16(8-4-14)23-22-21-18(19(25)11-12-20(21)26)13-24(22)17-9-5-15(2)6-10-17/h3-13,23H,1-2H3 |
InChIキー |
PUPMATJMCQGVGK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)NC2=C3C(=O)C=CC(=O)C3=CN2C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


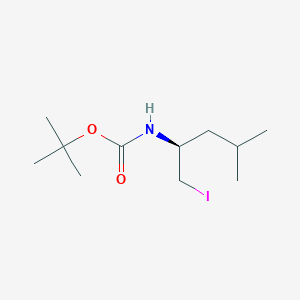
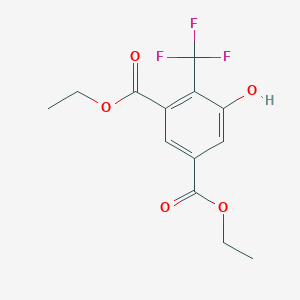
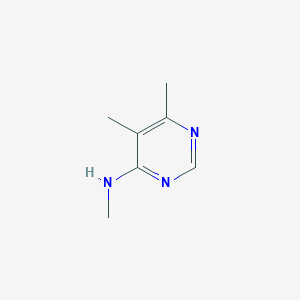
![1,4-Diethyl-1,2,3,4-tetrahydropyrido[2,3-B]pyrazine](/img/structure/B13102282.png)
![2-(7-Chlorofuro[2,3-c]pyridin-3-yl)acetonitrile](/img/structure/B13102286.png)

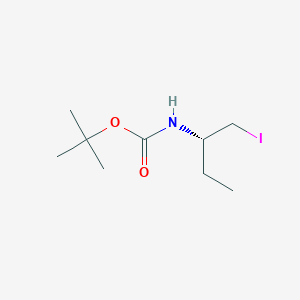
![2,4-dihydro-1H-pyrazolo[3,4-b]pyrazine-5,6-dione](/img/structure/B13102309.png)

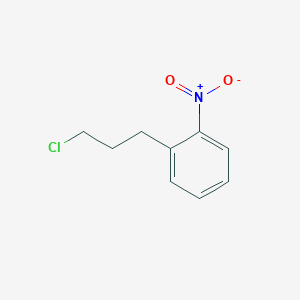
![4-[3-(2,4-Difluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13102317.png)
![Ethyl 2'-amino-[1,1'-biphenyl]-2-carboxylate hydrochloride](/img/structure/B13102324.png)
